

An In-depth Technical Guide to the Synthesis of CARBAMOYL-DL-ALA-OH

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Compound of Interest

Compound Name: CARBAMOYL-DL-ALA-OH

Cat. No.: B556241

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **CARBAMOYL-DL-ALA-OH**, also known as N-carbamoyl-DL-alanine or DL-2-ureidopropionic acid. This document details the primary synthesis pathway, starting materials, and a comprehensive experimental protocol. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction

CARBAMOYL-DL-ALA-OH is a derivative of the amino acid DL-alanine, characterized by the presence of a carbamoyl group attached to the alpha-amino group. This modification can significantly alter the physicochemical properties and biological activity of the parent amino acid, making it a molecule of interest in various research and development fields, including drug discovery and metabolomics. The synthesis of N-carbamoyl amino acids is a fundamental process in understanding protein modifications and in the preparation of novel bioactive compounds.

Synthesis Pathway

The most direct and widely applicable method for the synthesis of **CARBAMOYL-DL-ALA-OH** is through the carbamoylation of DL-alanine. This reaction involves the nucleophilic attack of the amino group of DL-alanine on a carbamoylating agent. The most common and efficient

carbamoylating agent for this purpose is an alkali metal cyanate, such as potassium cyanate (KOCN).

The reaction proceeds via the in-situ formation of isocyanic acid (HNCO) from the cyanate salt in an aqueous or mixed aqueous-organic solvent system under controlled pH conditions. The isocyanic acid then readily reacts with the primary amine of DL-alanine to form the corresponding N-carbamoyl derivative.

Starting Materials:

- DL-Alanine: The amino acid substrate.
- Potassium Cyanate (KOCN): The carbamoylating agent. Other alkali metal cyanates can also be used.
- Water: Typically used as the primary solvent.
- Acid (e.g., HCl): For pH adjustment during the reaction and workup.
- Organic Solvent (e.g., Ethanol): For purification by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis of **CARBAMOYL-DL-ALA-OH**.

Parameter	Value	Reference
Molecular Formula	C4H8N2O3	[1][2][3]
Molecular Weight	132.12 g/mol	[2][3]
CAS Number	77340-50-2	[2][3][4]
Typical Starting Material Ratio	DL-Alanine : Potassium Cyanate (1 : 1.5 to 2 molar equivalents)	General knowledge of carbamoylation reactions
Typical Reaction Temperature	50-70 °C	General knowledge of carbamoylation reactions
Typical Reaction Time	2-4 hours	General knowledge of carbamoylation reactions
Expected Yield	70-90%	Estimated based on similar reactions
Melting Point	Not specifically reported, but related compounds melt with decomposition.	
Solubility	Soluble in water, sparingly soluble in ethanol.	General properties of amino acid derivatives

Experimental Protocol

This section provides a detailed methodology for the synthesis of **CARBAMOYL-DL-ALA-OH** based on the general principles of amino acid carbamoylation.

Materials:

- DL-Alanine (C3H7NO2)
- Potassium Cyanate (KOCN)
- Distilled Water

- Concentrated Hydrochloric Acid (HCl)
- Ethanol (95%)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- pH meter or pH paper
- Beakers
- Büchner funnel and filter paper
- Rotary evaporator

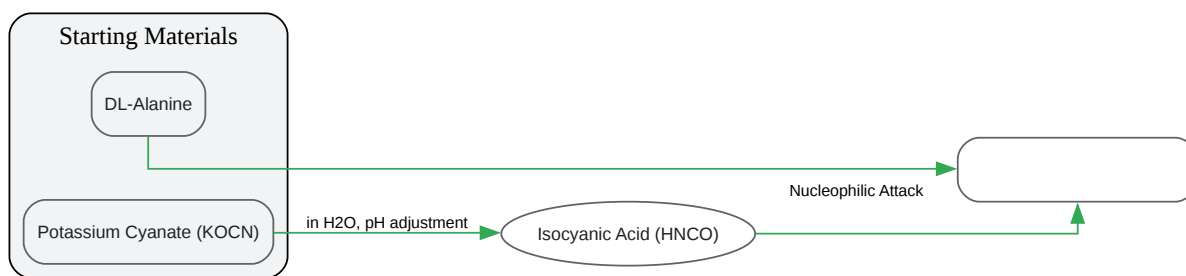
Procedure:

- Dissolution of Starting Materials:
 - In a 250 mL round-bottom flask, dissolve 8.91 g (0.1 mol) of DL-alanine in 100 mL of distilled water.
 - Gently warm the mixture and stir until the DL-alanine is completely dissolved.
 - In a separate beaker, dissolve 16.22 g (0.2 mol) of potassium cyanate in 50 mL of distilled water.
- Reaction:
 - Add the potassium cyanate solution to the DL-alanine solution in the round-bottom flask.
 - Attach a reflux condenser and heat the reaction mixture to 60°C with continuous stirring.
 - Maintain the reaction at this temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

- Workup and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Slowly add concentrated hydrochloric acid dropwise while stirring to adjust the pH of the solution to approximately 2-3. This step protonates the carboxylate group and precipitates the product.
 - Cool the acidified solution in an ice bath for 1-2 hours to maximize precipitation.
 - Collect the white precipitate by vacuum filtration using a Büchner funnel.
 - Wash the solid with a small amount of cold distilled water to remove any remaining inorganic salts.
- Purification:
 - Recrystallize the crude product from a minimal amount of hot water or a water-ethanol mixture.
 - Dissolve the crude solid in the hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
 - Filter the purified crystals, wash with a small amount of cold ethanol, and dry them under vacuum.
- Characterization:
 - Determine the melting point of the purified **CARBAMOYL-DL-ALA-OH**.
 - Characterize the product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and FT-IR to confirm its structure.
 - The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

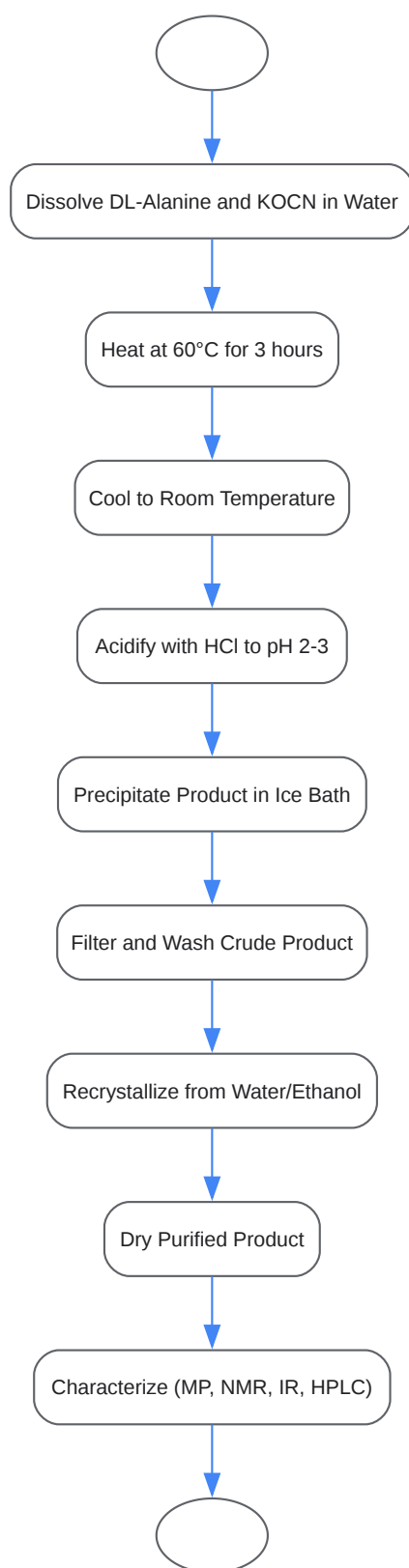
Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.



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Caption: Synthesis pathway of **CARBAMOYL-DL-ALA-OH** from DL-alanine and potassium cyanate.



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Caption: Experimental workflow for the synthesis of **CARBAMOYL-DL-ALA-OH**.

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